molecular formula C37H35PSi B14896462 (2'-(Diethyl(methyl)silyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane

(2'-(Diethyl(methyl)silyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane

Cat. No.: B14896462
M. Wt: 538.7 g/mol
InChI Key: NNMVUZKWNXTVKM-UHFFFAOYSA-N
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Description

(2’-(Diethyl(methyl)silyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is an organophosphorus compound that features a unique combination of silyl and phosphane groups attached to a binaphthyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-(Diethyl(methyl)silyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane typically involves the reaction of a binaphthyl derivative with diethyl(methyl)silyl chloride and diphenylphosphine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2’-(Diethyl(methyl)silyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane can undergo various types of chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphine oxides.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coordination: The compound can coordinate with transition metals to form complexes that are useful in catalysis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

    Coordination: Transition metal salts like palladium chloride or rhodium chloride are often used to form coordination complexes.

Major Products

    Phosphine Oxides: Formed through oxidation reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

    Metal Complexes: Formed through coordination with transition metals.

Scientific Research Applications

Chemistry

In chemistry, (2’-(Diethyl(methyl)silyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is used as a ligand in homogeneous catalysis. It is particularly effective in asymmetric hydrogenation and hydroformylation reactions, where it helps to achieve high enantioselectivity.

Biology and Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable metal complexes makes it valuable in the development of catalysts for various chemical processes.

Mechanism of Action

The mechanism of action of (2’-(Diethyl(methyl)silyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane primarily involves its role as a ligand in catalysis. The compound coordinates with a metal center, forming a complex that can facilitate various chemical transformations. The silyl and phosphane groups play a crucial role in stabilizing the metal center and enhancing the reactivity of the complex.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A well-known ligand used in asymmetric catalysis.

    Diphenylphosphine: A simpler phosphane compound used in various organic reactions.

    Diethyl(methyl)silyl chloride: A silylating agent used in the protection of hydroxyl groups.

Uniqueness

(2’-(Diethyl(methyl)silyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is unique due to the combination of silyl and phosphane groups on a binaphthyl backbone. This unique structure allows it to form highly stable and reactive metal complexes, making it particularly valuable in asymmetric catalysis and material science applications.

Properties

Molecular Formula

C37H35PSi

Molecular Weight

538.7 g/mol

IUPAC Name

[1-[2-[diethyl(methyl)silyl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane

InChI

InChI=1S/C37H35PSi/c1-4-39(3,5-2)35-27-25-29-17-13-15-23-33(29)37(35)36-32-22-14-12-16-28(32)24-26-34(36)38(30-18-8-6-9-19-30)31-20-10-7-11-21-31/h6-27H,4-5H2,1-3H3

InChI Key

NNMVUZKWNXTVKM-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(CC)C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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